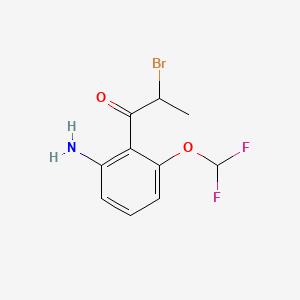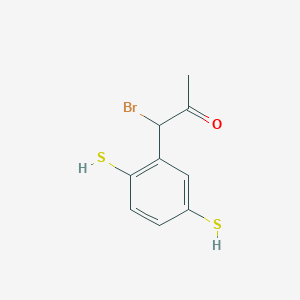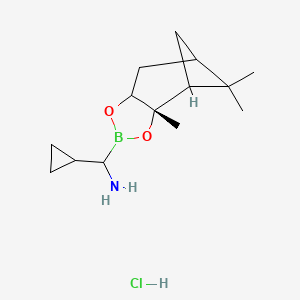
(R)-BoroCpg(+)-Pinanediol-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-BoroCpg(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a cyclopropyl group and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroCpg(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the reaction of a cyclopropylboronic acid with a suitable chiral ligand to form a boronic acid intermediate.
Pinanediol Protection: The boronic acid intermediate is then reacted with pinanediol to form a pinanediol-protected boronic ester.
Hydrochloride Salt Formation: The final step involves the conversion of the boronic ester to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-BoroCpg(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylboronic acid and pinanediol are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and stability.
Análisis De Reacciones Químicas
Types of Reactions
®-BoroCpg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form boranes or other reduced boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound is used to study the interactions of boron-containing compounds with biological molecules. It is also used in the development of boron-based drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it a valuable reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-BoroCpg(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate biological pathways. The pinanediol group enhances its stability and solubility, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylboronic Acid: A simpler boronic acid derivative without the pinanediol protection.
Pinanediol-Protected Boronic Acids: Other boronic acids protected with pinanediol.
Chiral Boronic Acids: Boronic acids with different chiral ligands.
Uniqueness
®-BoroCpg(+)-Pinanediol-hydrochloride is unique due to its combination of a cyclopropyl group, a boronic acid moiety, and a pinanediol protection. This unique structure imparts specific reactivity and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C14H25BClNO2 |
|---|---|
Peso molecular |
285.62 g/mol |
Nombre IUPAC |
cyclopropyl-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
Clave InChI |
KBRIBWUNFRKVHI-QGRIBYALSA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C4CC4)N.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


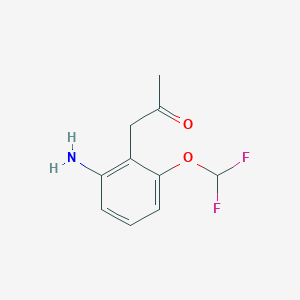
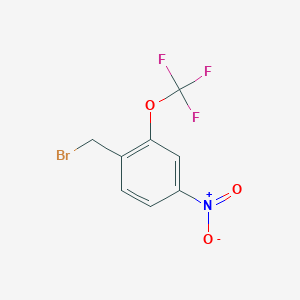
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
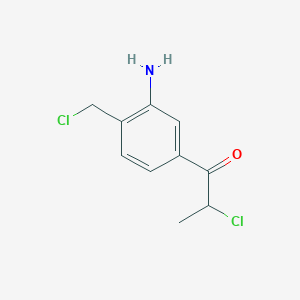
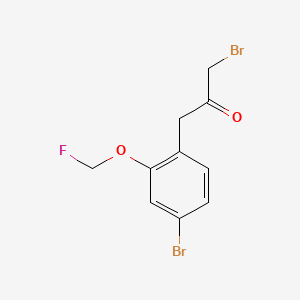
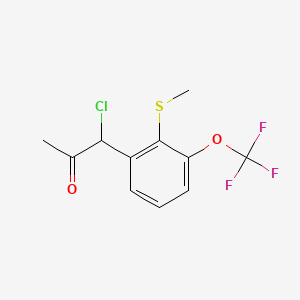
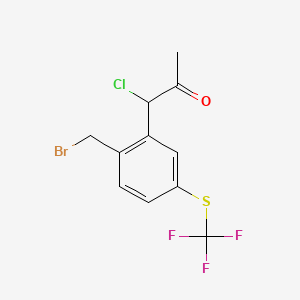
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
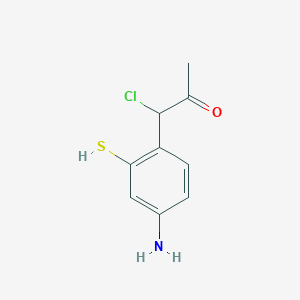
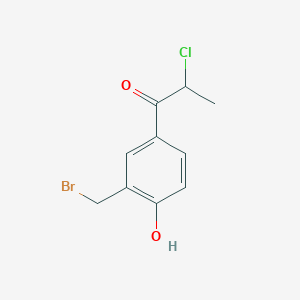
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)

